N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride
Description
Classification and Structural Significance of Pyrimidine-Piperazine Derivatives
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride belongs to the class of organic compounds known as aminopyrimidines, which are characterized by pyrimidine rings containing one or more amino groups that contribute significantly to their biological activity. The compound specifically falls within the pyrimidinylpiperazine family, a class of derivatives that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties. Pyrimidines constitute a fundamental class of heterocyclic aromatic organic compounds featuring six-membered rings containing two nitrogen atoms, and these structures are found extensively in natural products including nucleic acids, vitamins, and alkaloids.
The structural significance of pyrimidine-piperazine derivatives extends beyond their individual components to encompass the synergistic effects achieved through their combination. Piperazines possess a distinguished history in chemotherapy applications, with their medicinal value being significant among various heterocycles due to their demonstrated possession of diverse biological activities. The integration of piperazine moieties with pyrimidine rings creates compounds that can interact with multiple biological targets, making them valuable scaffolds for pharmaceutical development. This particular structural combination has proven especially important in the development of compounds targeting the central nervous system, as evidenced by the numerous anxiolytic and antipsychotic medications that incorporate similar frameworks.
The molecular structure of this compound features a molecular formula of C₁₀H₁₇N₅·HCl, with the free base having a molecular weight of 207.28 grams per mole and the hydrochloride salt form having a molecular weight of 243.74 grams per mole. The compound exhibits specific structural characteristics including a pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 4-position with a piperazine ring system. This arrangement creates multiple sites for potential hydrogen bonding and electrostatic interactions, contributing to the compound's ability to engage with various biological targets.
Discovery and Development Timeline
The development timeline for this compound reflects the broader evolution of pyrimidine-piperazine chemistry that has unfolded over several decades. While specific historical documentation for this exact compound is limited in the available literature, its emergence can be traced through the development of related pyrimidinylpiperazine derivatives and synthetic methodologies. The compound appears in chemical databases with a Chemical Abstracts Service number of 777807-92-8, with database entries dating to 2011, indicating its formal recognition within the chemical literature during this period.
The synthetic pathways leading to compounds of this class have been extensively developed through patent literature and academic research. Notable synthetic approaches have been documented in patent applications, including methods for preparing 1-(2-pyrimidine) piperazine hydrochloride using N-Boc-piperazine and 2-chloro-pyrimidine under alkaline conditions, followed by acidic hydrolysis to obtain the desired hydrochloride salt. These synthetic methodologies have been refined to achieve higher yields and improved purity, with some processes reporting total recovery rates greater than 80 percent.
The development of this compound class has been driven by the recognition of pyrimidinylpiperazine derivatives as important pharmacological agents. The historical context includes the identification of 1-(2-Pyrimidinyl)piperazine as a common metabolite of numerous anxiolytic medications, establishing the foundational understanding of how these structural motifs interact with biological systems. This metabolic relationship has provided important insights into the structural requirements for biological activity and has guided the design of new derivatives with enhanced properties.
Position in Contemporary Chemical Research
This compound occupies a significant position within contemporary chemical research, particularly in the areas of medicinal chemistry and pharmaceutical development. Current research emphasizes the pharmacological importance of non-fused pyrimidine-containing moieties based on their broad spectrum of activities, including antiprotozoal, antibacterial, antimycobacterial, anticancer, anti-inflammatory, and central nervous system effects. The compound represents an example of how modern synthetic chemistry continues to explore the therapeutic potential of established heterocyclic frameworks through strategic structural modifications.
Contemporary research has demonstrated that pyrimidine derivatives serve as important building blocks for synthesizing various biologically active molecules, with common exploration for their potential as pharmaceuticals, agrochemicals, and materials. The specific structural features of this compound, including its dimethylamino substitution and piperazine incorporation, position it within current investigations into compounds that can modulate neurotransmitter systems and exhibit selective receptor binding properties.
Recent synthetic developments have focused on improving the efficiency and scalability of pyrimidine-piperazine derivative preparation. Novel synthetic methodologies have been developed to address limitations in existing approaches, such as the formation of unwanted disubstituted byproducts and the need for more environmentally friendly solvents. These advances reflect the ongoing commitment to developing practical synthetic routes that can support both research applications and potential commercial development.
The compound's relevance in contemporary research is further demonstrated by its inclusion in comprehensive screening programs and structure-activity relationship studies. Research groups have synthesized novel series of pyrimidine-incorporated piperazine derivatives and evaluated their biological properties, contributing to the expanding knowledge base regarding how structural modifications influence biological activity. This ongoing research provides valuable insights into the design principles that govern the development of effective therapeutic agents based on pyrimidine-piperazine scaffolds.
Nomenclature and Structural Classification Systems
The nomenclature and structural classification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple heterocyclic systems. The compound's systematic name reflects its structural complexity, with the primary pyrimidine ring serving as the base structure and the various substituents described according to their positions and chemical nature. The International Union of Pure and Applied Chemistry name for the compound is N,N-dimethyl-4-(1-piperazinyl)-2-pyrimidinamine hydrochloride, which precisely describes the substitution pattern and salt form.
The structural classification system places this compound within multiple overlapping categories based on its constituent elements and functional groups. As an aminopyrimidine derivative, it belongs to a class of compounds characterized by the presence of amino groups attached to pyrimidine rings. Simultaneously, its classification as a piperazine derivative acknowledges the presence of the six-membered heterocyclic ring containing two nitrogen atoms separated by two carbon atoms. The compound also falls within the broader category of N-arylpiperazines, which are organic compounds containing piperazine rings where nitrogen ring atoms are substituted with aromatic groups.
The Chemical Abstracts Service registration system assigns the compound number 777807-92-8 for the free base form, while the hydrochloride salt may have distinct registry numbers depending on specific structural confirmations. The International Chemical Identifier system provides a standardized representation of the compound's structure, with the International Chemical Identifier key QSERFXPZIOTLLW-UHFFFAOYSA-N serving as a unique molecular identifier. These identification systems enable precise communication about the compound across different research contexts and database systems.
The classification within medicinal chemistry frameworks recognizes the compound's potential for biological activity based on its structural features. The presence of both pyrimidine and piperazine rings creates multiple sites for potential pharmaceutical activity, leading to classification within pharmaceutical compound libraries and screening collections. The dimethylamino substitution provides additional chemical diversity and may influence the compound's pharmacokinetic properties, tissue distribution, and receptor binding characteristics.
| Classification System | Category | Specific Designation |
|---|---|---|
| Chemical Class | Heterocyclic Compound | Pyrimidine-Piperazine Derivative |
| Functional Group | Aminopyrimidine | N,N-Dimethylamino Substituted |
| International Union of Pure and Applied Chemistry | Systematic Name | N,N-dimethyl-4-(1-piperazinyl)-2-pyrimidinamine |
| Chemical Abstracts Service Number | Registry | 777807-92-8 (free base) |
| Molecular Formula | Composition | C₁₀H₁₇N₅ (free base) |
| International Chemical Identifier Key | Unique Identifier | QSERFXPZIOTLLW-UHFFFAOYSA-N |
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWPISNDIOWXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N,N-Dimethylation of the Amino Group
The amino group at the 2-position is subsequently dimethylated, often via reductive amination or methylation reactions using methylating agents such as formaldehyde combined with reducing agents or direct alkylation with methyl iodide or dimethyl sulfate under basic conditions.
- Typical conditions include:
- Reagents: Formaldehyde and a reducing agent or methyl iodide
- Solvent: Acetic acid or other suitable solvents
- Temperature: Elevated temperatures (e.g., 60–100°C)
- Reaction time: 30 minutes to several hours
This step yields the N,N-dimethylated pyrimidin-2-amine derivative.
Hydrochloride Salt Formation
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent such as dichloromethane or ether, followed by isolation of the crystalline hydrochloride salt.
Industrial and Scalable Synthetic Process
A patented industrial process for related pyrimidinyl-piperazine compounds (e.g., intermediates for gepirone synthesis) provides insights into scalable preparation methods:
Starting from 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide, ring-opening reactions with nitrogen nucleophile precursors (e.g., di-tert-butyl iminodicarboxylate) under basic conditions yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine intermediates with high yield (~99%).
These intermediates can be further converted into target compounds via coupling reactions.
The process avoids hazardous reagents such as hydrazine and uses mild acid-base work-ups, enhancing safety and environmental compliance.
Reaction conditions include heating to 130°C in xylene with cesium carbonate as base, followed by filtration and acid-base extraction steps.
Representative Data Table for Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Piperazine, K2CO3, DMF, 50–80°C, several hours | 4-(Piperazin-1-yl)pyrimidin-2-amine | 70–90 | Selective substitution at 4-position |
| 2 | 4-(Piperazin-1-yl)pyrimidin-2-amine | Formaldehyde + reducing agent or methyl iodide | N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine | 80–95 | Reductive methylation of amino group |
| 3 | Free base N,N-dimethyl derivative | HCl in organic solvent | N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride | >95 | Salt formation for stability and solubility |
Research Findings and Optimization Notes
The nucleophilic substitution reaction efficiency depends on the choice of base and solvent; potassium carbonate and DMF or DME solvents provide good yields and selectivity.
Dimethylation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
The hydrochloride salt form significantly improves the compound's solubility, making it more suitable for pharmaceutical applications.
Industrial processes emphasize the use of mild reagents and avoidance of toxic substances such as hydrazine, improving safety and environmental profiles.
Purification is typically achieved by crystallization or silica gel chromatography to obtain high-purity compounds suitable for research or further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which is useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation and reduction reactions can yield different oxidation states of the compound.
Scientific Research Applications
Pharmacological Applications
N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride has been investigated for its potential as a pharmacological agent due to its interaction with several biological targets. The following applications have been noted:
1. Anticancer Activity
- Compounds with similar structures have shown promising activities against various cancer-related enzymes and receptors. Studies indicate that derivatives may act as inhibitors of protein kinases, which are critical in cancer therapy.
2. Neuroprotective Effects
- The compound's structural features suggest potential applications in treating neurodegenerative diseases. Similar pyrimidine derivatives have been shown to inhibit acetylcholinesterase, indicating possible therapeutic benefits in conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
- Research into related compounds has revealed anti-inflammatory effects, suggesting that this compound could be explored for treating inflammatory disorders.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Study 1: Inhibition of Protein Kinases
- A study demonstrated that derivatives of this compound effectively inhibited specific protein kinases involved in tumor growth, suggesting a pathway for anticancer drug development.
Study 2: Neuroprotective Mechanisms
- Research focused on the inhibition of acetylcholinesterase by pyrimidine derivatives indicated that modifications could enhance neuroprotective effects, potentially leading to new treatments for neurodegenerative diseases.
Study 3: Anti-inflammatory Activity
- Investigations into related compounds revealed significant anti-inflammatory properties, paving the way for exploring this compound in inflammatory disease models.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
UNC4708: N-Methyl-7-phenyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine
- Structure: Incorporates a fused pyrido-thieno-pyrimidine system with a phenyl group and piperazine.
- Molecular weight (507 g/mol) is higher than the target compound due to the fused ring system .
- Physicochemical Properties: The thieno ring increases lipophilicity, which could affect blood-brain barrier penetration compared to the simpler pyrimidine core in the target compound.
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride
- Structure : Substitutes piperidine (single nitrogen) for piperazine and introduces methoxy/methylthio groups on pyrimidine.
- Key Differences: Piperidine’s reduced basicity compared to piperazine may alter binding to amine-sensitive targets.
- Solubility : The hydrochloride salt form, shared with the target compound, improves aqueous solubility for both.
N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Hydrochloride
Pyrimidine-Based Analogues with Varied Substituents
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- Structure : Replaces piperazine with a pyrazole ring and introduces a chloro group on pyrimidine.
- Pyrazole’s role in kinase inhibition (e.g., JAK/STAT inhibitors) suggests divergent therapeutic applications compared to piperazine-containing compounds .
- Molecular Weight : Lower (C₈H₈ClN₅; 217 g/mol) due to the absence of the piperazine-dimethylamine group .
Revaprazan Hydrochloride
- Structure: Contains a dihydroisoquinoline group and fluorophenyl substitution on pyrimidin-2-amine.
- Key Differences: The fluorine atom improves metabolic stability, while the dihydroisoquinoline moiety may confer selectivity for proton pump targets. This contrasts with the target compound’s simpler piperazine-pyrimidine architecture .
Impurities and Byproducts with Piperazine Motifs
Aripiprazole Impurity B (EP) as Hydrochloride
- Structure : 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
- Key Differences : Dichlorophenyl substitution increases lipophilicity and may elevate toxicity risks compared to the target compound’s dimethylamine group. Such impurities highlight the importance of regioselective synthesis to avoid off-target effects .
Piperazine-1,4-diamine Hydrochloride
- Structure : A primary diamine on piperazine.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride, also known by its CAS number 1334148-62-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHClN
- Molecular Weight : 243.74 g/mol
- CAS Number : 1334148-62-7
The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes involved in critical cellular processes. Notably, it has been studied for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.
Inhibition of PARP Activity
Research indicates that this compound exhibits significant inhibitory effects on PARP activity. In a study evaluating related compounds, it was found that certain derivatives inhibited PARP1 catalytic activity effectively, enhancing the cleavage of PARP1 and increasing the phosphorylation of H2AX, a marker for DNA damage response .
Efficacy Against Cancer
Recent studies have highlighted the compound's potential in oncology. For instance, a derivative with similar structural characteristics demonstrated moderate efficacy against human breast cancer cells with an IC value of 18 µM, which is comparable to established PARP inhibitors like Olaparib (IC = 57.3 µM) .
Table: Summary of Biological Activity
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| PARP1 Inhibition | 18 | |
| Breast Cancer Cell Viability | 18 | |
| Comparison with Olaparib | 57.3 |
Case Studies and Research Findings
- Case Study on Cancer Cell Lines :
- In Vivo Models :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What synthetic routes are commonly employed for synthesizing N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pyrimidine core. For example, reacting 4-chloro-N,N-dimethylpyrimidin-2-amine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Optimization includes:
- Catalyst use : K₂CO₃ or DIEA to deprotonate piperazine and enhance reactivity .
- Temperature : 80–100°C for 12–24 hours to ensure complete substitution .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .
Key Data :
| Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Initial reaction | 65–70 | 90% | |
| Optimized (DIEA, 90°C) | 85 | 98% |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) should show peaks for dimethylamine (δ 3.1–3.3 ppm, singlet), pyrimidine protons (δ 8.2–8.5 ppm), and piperazine (δ 2.7–3.0 ppm) .
- Mass Spectrometry : ESI-MS expected m/z: [M+H]⁺ = 264.2; chloride adducts confirm hydrochloride salt formation .
- HPLC : Use a C18 column (ACN:0.1% TFA in H₂O, 30:70) to detect impurities (<1% as per ICH guidelines) .
Advanced Research Questions
Q. How can researchers investigate the role of the piperazine moiety in target binding affinity, and what computational tools support this analysis?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine substituents (e.g., methyl, acetyl) and compare IC₅₀ values in enzymatic assays .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic pockets .
- MD Simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories .
Example Findings :
| Analog | Target (Kinase) | ΔG (kcal/mol) | IC₅₀ (nM) |
|---|---|---|---|
| Parent compound | EGFR | -9.2 | 120 ± 15 |
| N-Methylpiperazine | EGFR | -8.1 | 450 ± 30 |
Q. What strategies resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?
- Methodological Answer :
- Assay Conditions : Ensure consistent buffer pH (7.4), ionic strength, and ATP concentrations (for kinases). Discrepancies may arise from off-target effects in cellular environments .
- Compound Stability : Test metabolic stability in hepatocyte incubations (e.g., t₁/₂ < 30 min indicates rapid degradation) .
- Salt Form Impact : Compare hydrochloride vs. freebase solubility (e.g., hydrochloride improves aqueous solubility by >10-fold, enhancing cellular uptake) .
Data Contradiction Case :
| Study | IC₅₀ (Enzymatic) | IC₅₀ (Cellular) | Notes |
|---|---|---|---|
| A | 150 nM | 2.5 µM | Low membrane permeability |
| B | 130 nM | 1.8 µM | Used hydrochloride salt |
Q. How can researchers improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the amine with acetyl or PEG groups to enhance plasma stability .
- In Vitro Models : Use human liver microsomes (HLM) to identify major metabolites via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
